molecular formula C16H26O2 B029147 Triton X-100 CAS No. 2315-67-5

Triton X-100

Cat. No. B029147
CAS RN: 2315-67-5
M. Wt: 250.38 g/mol
InChI Key: JYCQQPHGFMYQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Triton X-100 involves the ethoxylation process, where the starting material undergoes a reaction with ethylene oxide. This process is critical for controlling the properties of Triton X-100, including its solubility and effectiveness as a surfactant. The detailed synthesis process highlights the importance of reaction conditions in achieving the desired product characteristics.

Molecular Structure Analysis

Triton X-100's molecular structure, characterized by a hydrophilic polyethylene oxide chain and a hydrophobic aromatic hydrocarbon group, is fundamental to its function as a surfactant. This amphiphilic nature enables Triton X-100 to reduce surface tension, facilitating the solubilization of various substances in aqueous solutions.

Chemical Reactions and Properties

The chemical behavior of Triton X-100 includes its interaction with other substances, especially in the context of environmental impact. Triton X-100 can undergo biodegradation through aerobic and anaerobic processes, albeit with varying efficiencies. This degradation is crucial for understanding its fate in environmental contexts and designing strategies for its sustainable application (Abu-Ghunmi et al., 2014).

Physical Properties Analysis

The physical properties of Triton X-100, including its phase behavior and interaction with biological membranes, are vital for its applications in biochemistry and molecular biology. Studies have shown that Triton X-100 can solubilize membranes and extract membrane components, making it a valuable tool for studying membrane proteins and lipids. The efficiency of this solubilization process depends on the concentration of Triton X-100 and the nature of the membrane, underscoring the importance of understanding its physical interactions with biological systems (Riske et al., 2017).

Chemical Properties Analysis

Triton X-100's chemical properties, such as its reactivity with OH radicals, are significant for its applications in wastewater treatment and environmental remediation. The interaction of Triton X-100 with OH radicals plays a crucial role in the advanced oxidation processes used for the degradation of organic pollutants in wastewater, highlighting its utility in environmental protection efforts (Perkowski et al., 2005).

Scientific Research Applications

  • Nanostructure Formation and Gas Sensing

    Triton X-100 is instrumental in the formation of flower-shaped SnS2 nanostructures, which are used as sensor materials for detecting NH3 molecules (Shi et al., 2006).

  • Biochemical Studies

    It is widely used in biochemical research, particularly in membrane-protein complex isolation and periplasmic protein extraction. However, its absorption spectrum can interfere with UV-Vis spectroscopy (Nedaei & Saboury, 2021).

  • Membrane Reconstitution

    Triton X-100 is utilized for reconstituting lipid-protein membranes, though its complete removal can be challenging (Scheule & Gaffney, 1981).

  • Liquid Scintillation Counting

    It acts as a scintillator for counting aqueous solutions of isotopes like 33P and 86Rb, maintaining stable count rates over extended periods (Reed, 1984). Additionally, Triton X-100 scintillant is used for the simultaneous assay of 55Fe and 59Fe in liquid scintillation counting (Campbell & Powell, 1970).

  • Electronics and Electrochemistry

    It influences the characteristics of carbon nanotube field-effect transistors, altering them from typical p-type to ambipolar characteristics (Li et al., 2006). Triton X-100 also enhances the electrochemical performance of lead dioxide electrodes (Ghaemi, Ghafouri, & Neshati, 2006) and is significant in the production of polyaniline-based nickel electrodes for electrochemical supercapacitors (Girija & Sangaranarayanan, 2006).

  • Enzymatic and Biophysical Applications

    It can overcome the inhibition of fructosyltransferase by SDS in enzyme activity detection (Russell, 1979), induce current fluctuations in artificial lipid bilayer membranes (Schlieper & De Robertis, 1977), and affect the activity of electrophoretically separated enzymes (Allen, Allen, & Licht, 1965).

  • Adsorption and Chemical Analysis

    It facilitates the adsorption of phosphatidylcholine in aqueous solutions for phosphatidylserine production (Zhang et al., 2017) and impacts platelet counts and coagulation studies in haematology (Mifsud et al., 2015).

  • Environmental and Analytical Considerations

    Triton X-100's biodegradability and its fate in environmental applications have been studied (Abu-Ghunmi, Badawi, & Fayyad, 2014). Additionally, its transformation between micellar and cloud point phases has been explored (Ribeiro & Dennis, 1974).

Safety And Hazards

Triton X-100 should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is harmful if swallowed and causes serious eye damage .

properties

IUPAC Name

2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCQQPHGFMYQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9002-93-1
Record name Polyethylene glycol mono(4-tert-octylphenyl) ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9002-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1058680
Record name 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Light yellow viscous liquid; [Merck Index] Colorless to pale yellow viscous liquid with a slight odor; [Alfa Aesar MSDS]
Record name Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octoxynol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16262
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Triton X-100

CAS RN

2315-67-5, 63869-93-2, 9002-93-1
Record name 4-Octylphenol monoethoxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2315-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octoxynol-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((1,1,3,3-Tetramethylbutyl)phenoxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063869932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octoxinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, octylphenoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1,1,3,3-tetramethylbutyl)phenoxy]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Poly(oxy-1,2-ethanediyl), α-[4-(1,1,3,3-tetramethylbutyl)phenyl]-ω-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Polyethylene glycol mono[4-(1,1,3,3-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTOXYNOL-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20CAX7IO75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triton X-100
Reactant of Route 2
Reactant of Route 2
Triton X-100
Reactant of Route 3
Reactant of Route 3
Triton X-100
Reactant of Route 4
Reactant of Route 4
Triton X-100
Reactant of Route 5
Reactant of Route 5
Triton X-100
Reactant of Route 6
Reactant of Route 6
Triton X-100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.